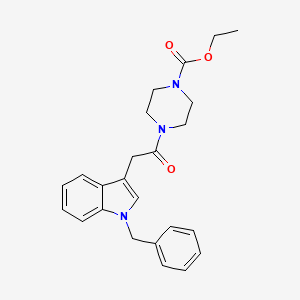

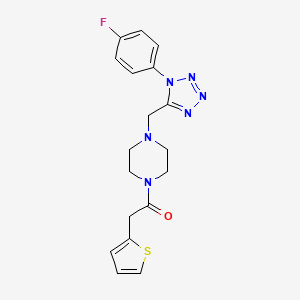

![molecular formula C19H14N2O4 B2600016 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-79-2](/img/structure/B2600016.png)

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials chosen and the specific reactions used. For example, the 1,2,4-oxadiazole ring could potentially be formed through a cyclization reaction involving a carboxylic acid and a hydrazide .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one often involves innovative methods to enhance yield and efficiency. For instance, the use of ionic liquids has been explored for the synthesis of benzo[c]chromen-6-ones, starting with 2-methoxyphenylboronic acids, demonstrating faster Suzuki coupling reactions and simplifying the lactonization process (Kemperman et al., 2006). This highlights the compound's relevance in developing new synthetic methodologies.

Biological Activities

The compound and its derivatives show significant biological activities, including antibacterial and antifungal properties. Research on new derivatives of 4-hydroxy-chromen-2-one has reported high levels of bacteriostatic and bactericidal activity, indicating the potential for developing novel antimicrobial agents (Behrami & Dobroshi, 2019). Moreover, oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and shown to possess potential antibacterial and antifungal activities, further underscoring the compound's importance in drug discovery efforts (Mahesh et al., 2022).

Structural and Molecular Analysis

Structural analysis of related compounds provides insights into their chemical behavior and interaction mechanisms. The X-ray crystal structure of a closely related compound, revealing coplanarity in its pyran ring, offers valuable information for designing molecules with desired properties (Wang et al., 2005). Such studies are crucial for understanding the molecular basis of the compound's biological activities and for guiding the synthesis of more effective derivatives.

Future Directions

properties

IUPAC Name |

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-11-5-3-4-6-14(11)17-20-18(25-21-17)15-10-12-9-13(23-2)7-8-16(12)24-19(15)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMORWWSXNDVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

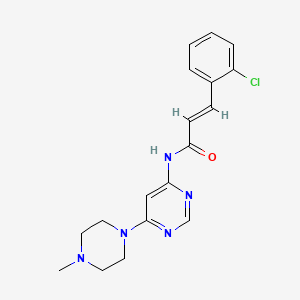

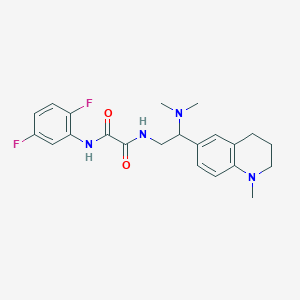

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2599933.png)

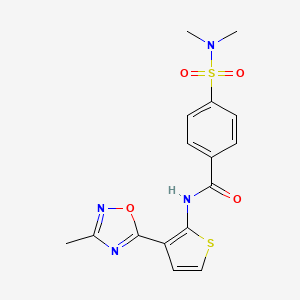

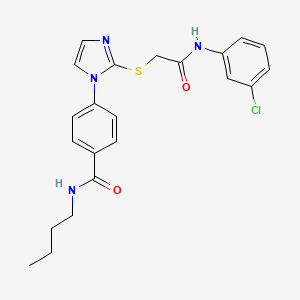

![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2599934.png)

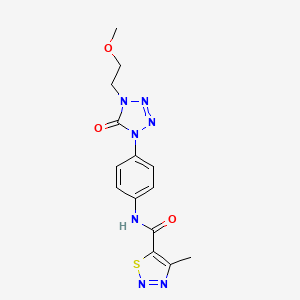

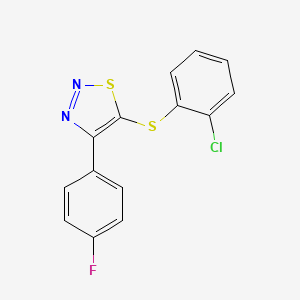

![7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2599936.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2599947.png)

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2599954.png)

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)